
2,4-Dibutoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibutoxybenzophenone (DBBP) is a chemical compound that belongs to the family of benzophenones. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. DBBP is widely used in the field of scientific research due to its unique properties and various applications.
Wissenschaftliche Forschungsanwendungen
2,4-Dibutoxybenzophenone has several applications in scientific research. It is commonly used as a photosensitizer in the field of photodynamic therapy (PDT) for the treatment of cancer. 2,4-Dibutoxybenzophenone has also been used as a fluorescent probe in the detection of metal ions and as a sensitizer in the field of solar cells.
Wirkmechanismus
The mechanism of action of 2,4-Dibutoxybenzophenone in PDT involves the absorption of light energy by the photosensitizer, which then leads to the production of reactive oxygen species (ROS) that can induce cell death. 2,4-Dibutoxybenzophenone has been shown to have a high quantum yield and singlet oxygen production rate, making it an effective photosensitizer.
Biochemical and Physiological Effects:
2,4-Dibutoxybenzophenone has been shown to have low toxicity in vitro and in vivo. However, prolonged exposure to 2,4-Dibutoxybenzophenone can result in cytotoxicity and DNA damage. 2,4-Dibutoxybenzophenone has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Dibutoxybenzophenone in lab experiments is its high purity and stability. 2,4-Dibutoxybenzophenone is also relatively easy to synthesize and has a low cost compared to other photosensitizers. However, one limitation of using 2,4-Dibutoxybenzophenone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dibutoxybenzophenone in scientific research. One area of interest is the development of new photosensitizers with improved efficacy and selectivity for cancer cells. Another area of interest is the use of 2,4-Dibutoxybenzophenone in the development of new solar cell technologies. Additionally, the use of 2,4-Dibutoxybenzophenone as a fluorescent probe for the detection of metal ions has potential applications in environmental monitoring and biomedical imaging.
Conclusion:
In conclusion, 2,4-Dibutoxybenzophenone is a unique chemical compound with various applications in scientific research. Its high purity, stability, and low cost make it an attractive option for use in lab experiments. The development of new photosensitizers and solar cell technologies using 2,4-Dibutoxybenzophenone has the potential to lead to significant advancements in the field of science.
Synthesemethoden
2,4-Dibutoxybenzophenone can be synthesized by the reaction of 2-butoxyphenol and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,4-Dibutoxybenzophenone as a yellow crystalline powder with a purity of over 98%.
Eigenschaften
CAS-Nummer |
106615-09-2 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(2,4-dibutoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-3-5-14-23-18-12-13-19(20(16-18)24-15-6-4-2)21(22)17-10-8-7-9-11-17/h7-13,16H,3-6,14-15H2,1-2H3 |
InChI-Schlüssel |
YXHZAEYCDUDRMY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC |
Synonyme |
2,4-Dibutoxybenzophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



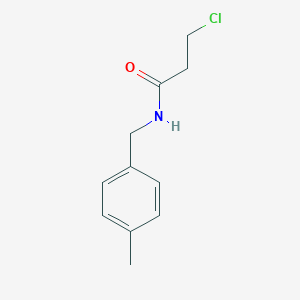
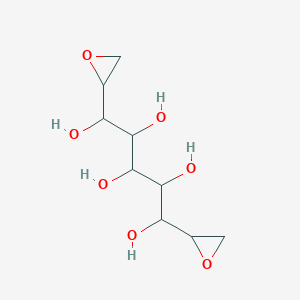


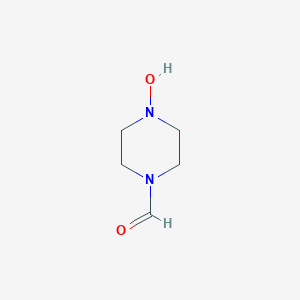
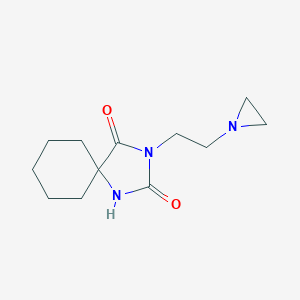
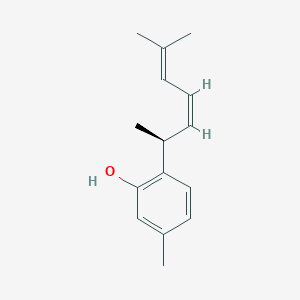
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)
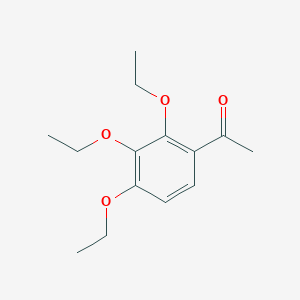
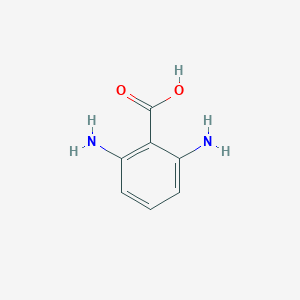
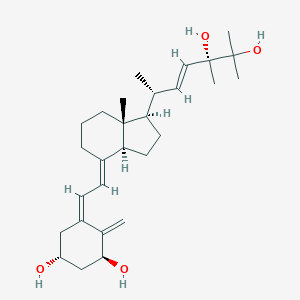


![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)